3-[(Cyclopropylamino)methyl]phenol
Description
Significance of Phenolic and Cyclopropylamine (B47189) Moieties in Bioactive Compounds
The presence of a phenol (B47542) group in a molecule often imparts significant biological activity. Phenolic compounds are well-documented for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. This antioxidant capacity is a cornerstone in the management of conditions associated with oxidative stress. Furthermore, the hydroxyl group of the phenol can participate in hydrogen bonding, a crucial interaction for binding to biological targets such as enzymes and receptors. The phenolic ring itself can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, further contributing to the binding affinity and specificity of a compound.
Complementing the phenolic core, the cyclopropylamine moiety offers a unique set of properties that have made it a valuable building block in drug design. The three-membered cyclopropane (B1198618) ring is characterized by significant ring strain, which influences its electronic properties and reactivity. This strained ring system can act as a bioisostere for other functional groups, such as a double bond or a gem-dimethyl group, allowing for the fine-tuning of a molecule's conformational rigidity and metabolic stability. scientificupdate.comhyphadiscovery.com The incorporation of a cyclopropyl (B3062369) group can enhance a compound's potency, improve its pharmacokinetic profile by blocking sites of metabolism, and increase its permeability across biological membranes. researchgate.net The amine group, a common feature in many pharmaceuticals, provides a basic center that can be crucial for salt formation, improving solubility and bioavailability.
The strategic combination of a phenol and a cyclopropylamine in a single molecule, as seen in 3-[(Cyclopropylamino)methyl]phenol, therefore presents a compelling scaffold for the development of new therapeutic agents. The interplay between the antioxidant and hydrogen-bonding capabilities of the phenol and the unique conformational and metabolic advantages conferred by the cyclopropylamine could lead to compounds with novel and enhanced biological activities.
Overview of the Research Landscape for this compound
Currently, the publicly available research specifically focused on this compound is limited. While the individual phenolic and cyclopropylamine moieties are extensively studied in medicinal chemistry, their combined presence in this particular arrangement has not been the subject of numerous dedicated studies. The compound is commercially available from several chemical suppliers, indicating its potential use as a building block in the synthesis of more complex molecules.
A plausible and common synthetic route to this compound is through the reductive amination of 3-hydroxybenzaldehyde (B18108) with cyclopropylamine. This widely used reaction in organic chemistry involves the formation of an imine intermediate from the aldehyde and the amine, which is then reduced to the corresponding secondary amine. ias.ac.inorganic-chemistry.org Another potential synthetic pathway could involve the demethylation of the corresponding methoxy-protected precursor, 3-methoxybenzylamine, which can be synthesized via various established methods. google.com
While direct biological data for this compound is not extensively reported, the known activities of structurally related compounds can offer insights into its potential applications. For instance, various benzylamine (B48309) derivatives incorporating phenolic and other cyclic amine functionalities have been investigated for a range of pharmacological activities. Given the established roles of phenolic and cyclopropylamine groups in bioactive molecules, it is reasonable to hypothesize that this compound could be a valuable intermediate or a lead compound in the discovery of new drugs. Further research is warranted to fully elucidate the chemical and biological properties of this intriguing molecule and to explore its potential in various therapeutic areas.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(cyclopropylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-3-1-2-8(6-10)7-11-9-4-5-9/h1-3,6,9,11-12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJJRPGHOJKDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for Phenol (B47542) Synthesis and Functionalization
The creation of the substituted phenol ring is a critical step that can be accomplished through several synthetic routes. These methods offer different approaches to installing the hydroxyl group onto the aromatic ring.
A common and effective strategy for producing phenols involves the demethylation of the corresponding methyl ethers (anisoles). This approach is often used as a final deprotection step in a multi-step synthesis. The cleavage of the robust ether bond can be achieved using strong acidic or nucleophilic reagents.
Potent acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃) are frequently used for this transformation. nih.gov For instance, m-aryloxy phenols have been synthesized in high yields by first performing Ullmann couplings on m-methoxy phenol derivatives and subsequently cleaving the methyl ether with BBr₃. nih.govmdpi.com The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the bromide ion to displace the methyl group.
Table 1: Common Reagents for Phenolic Ether Demethylation
| Reagent | Type | Typical Conditions |
|---|---|---|
| Boron Tribromide (BBr₃) | Lewis Acid | DCM as solvent |
| Hydrogen Bromide (HBr) | Brønsted Acid | Acetic acid as solvent |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | High temperatures |
The synthesis of aryloxy phenols can be achieved through the nucleophilic aromatic substitution reaction between an aryl halide and resorcinol (B1680541). mdpi.com In this mechanism, resorcinol is deprotonated under basic conditions, forming a phenoxide that acts as a nucleophile. This nucleophile then attacks the aromatic ring of the aryl halide, displacing the halide group to form an ether linkage. mdpi.com
The reaction's efficiency can be significantly enhanced by using transition metal catalysts, such as copper or palladium compounds. mdpi.combeilstein-journals.org For example, the Ullmann condensation, which uses copper catalysts (e.g., CuI, CuBr, CuCl), is a well-established method for forming C-O bonds between aryl halides and phenols. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction rate and regioselectivity. mdpi.com
The hydrolysis of aryl diazonium salts is a classic and highly versatile method for the preparation of phenols. lkouniv.ac.in This process begins with the diazotization of a primary aromatic amine (an aniline (B41778) derivative) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (0–5°C) to form a diazonium salt. lkouniv.ac.inchemguide.co.uk
The resulting diazonium salt is often unstable and is typically used immediately. quora.com Gentle warming of the aqueous solution of the diazonium salt causes the diazonium group (-N₂⁺) to be replaced by a hydroxyl group (-OH) from water, releasing nitrogen gas in the process. chemguide.co.ukorgosolver.com This method is advantageous as it provides a clean reaction with a gaseous byproduct. orgosolver.com Recent advancements have utilized two-phase systems, such as cyclopentyl methyl ether (CPME) and water, to improve yields and minimize the formation of tar-like byproducts. researchgate.net
The dienone-phenol rearrangement is an acid-catalyzed reaction that converts cyclohexadienones into highly substituted, stable phenols. wikipedia.orgslideshare.net This intramolecular rearrangement is particularly useful for synthesizing phenols with specific substitution patterns that might be difficult to achieve through other methods. pw.live
The reaction is typically initiated by the protonation of the carbonyl oxygen of the dienone, which generates a carbocation. pw.live This is followed by the migration of one of the alkyl or aryl groups to an adjacent carbon atom. wikipedia.orgpw.live The process is driven by the formation of a stable aromatic ring. pw.live The rearrangement can be catalyzed by moderately strong acids, such as sulfuric acid in acetic acid or acetic anhydride. slideshare.net The migratory aptitude of different substituent groups can influence the final product structure. wikipedia.org
A more modern approach to phenol synthesis involves the oxidation of arylsilanes. This method offers a pathway to hydroxylated aromatics under relatively mild and functional group-tolerant conditions. researchgate.netrsc.org The process typically involves the conversion of an aryl group to a phenol via an intermediate silane.
Rapid and efficient methods have been developed for the oxidation of arylhydrosilanes to phenols using reagents like hydrogen peroxide, often in the presence of a bicarbonate base. acs.org While electron-deficient arenes can undergo direct oxidation, electron-rich aromatics may require activation of the silane, for example, by converting it to a methoxysilane, to facilitate the oxidation. acs.orgacs.org This method avoids the harsh conditions required by some classical phenol syntheses. organic-chemistry.org
Mannich Condensation Reactions for Aminomethyl Phenol Scaffolds
The introduction of the (cyclopropylamino)methyl group onto the phenol ring to form the final product, 3-[(Cyclopropylamino)methyl]phenol, is achieved via the Mannich reaction. This is a three-component condensation reaction involving a phenol, formaldehyde (B43269), and an amine—in this case, cyclopropylamine (B47189). organic-chemistry.org
The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of formaldehyde and cyclopropylamine. acs.org The electron-rich phenol ring then acts as a nucleophile and attacks the iminium ion in an electrophilic aromatic substitution. acs.org Due to the activating, electron-donating nature of the phenolic hydroxyl group, the substitution typically occurs at the ortho or para positions. acs.orgresearchgate.net For 3-hydroxyphenol (resorcinol), the positions ortho and para to one hydroxyl group are also ortho to the other, making these positions highly activated for substitution. The aminomethylation generally takes place at the position ortho to the phenolic hydroxyl group. researchgate.net
Table 2: Components of the Mannich Reaction for this compound
| Component | Role | Specific Compound |
|---|---|---|
| Acidic Proton Compound | Nucleophile | Phenol (or a precursor) |
| Aldehyde | Electrophile Precursor | Formaldehyde |
Integration of Cyclopropylamine Moiety into Phenolic Structures
The introduction of the cyclopropylaminomethyl group onto a phenolic ring is a critical step in the synthesis of the target compound. Several established organic reactions can be adapted for this purpose, with the Mannich reaction and reductive amination representing primary pathways.
Mannich Reaction: A prominent method for the aminomethylation of acidic compounds like phenols is the Mannich reaction. This one-pot, three-component condensation involves an active hydrogen compound (m-phenol), formaldehyde, and a primary or secondary amine (cyclopropylamine). The reaction typically proceeds by forming an Eschenmoser's salt-like intermediate from formaldehyde and cyclopropylamine, which then undergoes electrophilic substitution onto the electron-rich phenol ring, primarily at the ortho and para positions relative to the hydroxyl group.
A general representation of this approach is the regioselective preparation of aminomethylphenols from halophenols, which are subsequently reduced. researchgate.net Applying this logic, 3-hydroxyphenol could react with formaldehyde and cyclopropylamine to yield the desired product, although regioselectivity could be a challenge, potentially producing a mixture of isomers.
Reductive Amination: An alternative and highly effective strategy is the reductive amination of a phenolic aldehyde with cyclopropylamine. This two-step or one-pot process begins with the reaction between 3-hydroxybenzaldehyde (B18108) and cyclopropylamine to form a Schiff base (imine intermediate). This intermediate is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. longdom.org This method offers excellent control over the final structure, directly linking the cyclopropylamine to the phenolic structure via the desired methyl bridge.
General methods for synthesizing primary cyclopropylamines, the key reactant, have been developed, including a titanium(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents, which provides a direct and efficient route from readily available starting materials. organic-chemistry.org
| Method | Key Reactants | Primary Intermediate | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Mannich Reaction | m-Phenol, Formaldehyde, Cyclopropylamine | Iminium ion (Eschenmoser's salt analogue) | One-pot synthesis, atom economy. | Control of regioselectivity (ortho vs. para substitution), potential for polymerization. |
| Reductive Amination | 3-Hydroxybenzaldehyde, Cyclopropylamine, Reducing Agent | Schiff Base (Imine) | High regioselectivity, good yields, mild reaction conditions. longdom.org | Requires pre-functionalized phenol (aldehyde). |
Derivatization Strategies for this compound Analogues
Derivatization of the parent compound, this compound, allows for the systematic exploration of structure-activity relationships by modifying specific functional groups. These strategies primarily target the phenolic hydroxyl group, the aromatic ring, and the secondary amine.
Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a prime site for derivatization.
Etherification: The phenolic hydroxyl can be converted into an ether through Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide. This modification can alter the compound's lipophilicity and hydrogen-bonding capabilities.
Silylation: For analytical purposes or as a protecting group strategy, the hydroxyl group can be converted to a silyl (B83357) ether. nih.gov Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this transformation, yielding stable tert-butyldimethylsilyl (TBDMS) ethers. researchgate.net
Esterification: Reaction with acyl chlorides or anhydrides converts the phenol to an ester, which can function as a prodrug that is later hydrolyzed in vivo.
Modification of the Aromatic Ring: The benzene (B151609) ring can be functionalized through electrophilic aromatic substitution.
Halogenation: Introduction of halogen atoms (e.g., Cl, Br, I) at positions ortho or para to the activating hydroxyl group can be achieved using appropriate halogenating agents.
Nitration and Reduction: Nitration of the ring, followed by reduction of the nitro group to an amine, provides a handle for further functionalization, such as amide or sulfonamide formation. The directing effects of the existing hydroxyl and aminomethyl substituents would need to be carefully considered to control the regioselectivity of these substitutions. nih.gov
Modification of the Secondary Amine:
N-Alkylation/N-Acylation: The secondary amine in the cyclopropylaminomethyl side chain can be further alkylated or acylated to introduce a variety of substituents, potentially influencing the compound's basicity and steric profile.
Chiral Derivatization: For analytical separation of enantiomers, chiral derivatizing agents like α-methoxy-α-(trifluoromethyl)phenylacetyl chloride can be used to acylate the amino group, forming diastereomers that can be separated by chromatography. nih.gov
| Functional Group Target | Reaction Type | Typical Reagents | Resulting Moiety |
|---|---|---|---|
| Phenolic Hydroxyl | Etherification | Alkyl Halide, Base | Alkyl Ether |
| Silylation | MTBSTFA, BSTFA | Silyl Ether researchgate.netresearchgate.net | |
| Esterification | Acyl Chloride, Anhydride | Ester | |
| Aromatic Ring | Halogenation | N-Bromosuccinimide (NBS), Cl₂ | Aryl Halide |
| Nitration | HNO₃, H₂SO₄ | Nitro-Aryl | |
| Secondary Amine | N-Alkylation | Alkyl Halide, Base | Tertiary Amine |
| N-Acylation | Acyl Chloride, Anhydride | Amide |
Principles of Medicinal Chemistry and Ligand Design for 3 Cyclopropylamino Methyl Phenol
Fundamental Concepts in Drug Design and Optimization
Drug design is a complex process that integrates principles of chemistry, biology, and pharmacology to create compounds that can be used to prevent, diagnose, or treat diseases. The journey from a promising molecule to a therapeutic agent involves rigorous optimization of its properties.
At the heart of drug design are the concepts of pharmacodynamics and pharmacokinetics. Pharmacodynamics is the study of what the drug does to the body, focusing on the molecular interactions with its biological target, typically a protein receptor or an enzyme. For a molecule like 3-[(Cyclopropylamino)methyl]phenol, the phenolic hydroxyl group and the secondary amine are key functional groups that can participate in hydrogen bonding and ionic interactions with a receptor. The cyclopropyl (B3062369) group, a small, rigid ring, can fit into specific hydrophobic pockets within the target, potentially enhancing binding affinity. The inherent strain in the cyclopropane (B1198618) ring can also influence its metabolic stability and reactivity. longdom.org
A central tenet in optimizing these properties is the study of the Structure-Activity Relationship (SAR). SAR analysis explores how modifications to the chemical structure of a compound affect its biological activity. nih.govchemrxiv.org By systematically altering parts of the molecule—for instance, changing the position of the hydroxyl group on the phenol (B47542) ring, substituting the cyclopropyl group with other alkyl groups, or modifying the aminomethyl linker—medicinal chemists can build a detailed understanding of the chemical features required for optimal activity. mdpi.com
Table 1: Key Physicochemical Properties and Their Relevance in Drug Design
| Property | Definition | Relevance to this compound |
|---|---|---|
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Influences absorption and diffusion across biological membranes. |
| Lipophilicity (logP) | The measure of a compound's solubility in a non-polar solvent versus a polar one. | Affects solubility, absorption, membrane permeability, and plasma protein binding. |
| Hydrogen Bonding | The electrostatic attraction between a hydrogen atom in a polar bond and an electronegative atom. | The phenol and amine groups are potential hydrogen bond donors and acceptors, crucial for receptor binding. |
| Polar Surface Area | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
Lead Compound Identification and Optimization Strategies
The discovery of a new drug often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or an unfavorable ADME profile. researchgate.net
Lead compounds can be identified through several methods:
High-Throughput Screening (HTS): Large libraries of thousands or millions of diverse chemical compounds are rapidly tested for their ability to interact with a specific biological target.
Fragment-Based Screening: Small, low-complexity molecules ("fragments") that bind weakly to the target are identified, often through biophysical methods like X-ray crystallography, and then grown or linked together to create a more potent lead.
Natural Products: Many drugs are derived from natural sources, such as plants, fungi, and marine organisms. nih.govnumberanalytics.com Phenolic compounds, in particular, are abundant in nature and have a wide range of biological activities. gsconlinepress.com
Existing Drugs: Modifying the structure of a known drug can lead to new agents with improved properties or different activities.
Once a lead is identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to enhance the desirable properties of the lead while minimizing undesirable ones. For a hypothetical lead compound, perhaps a simple aminophenol, the introduction of the cyclopropyl group to form this compound would be a classic lead optimization step. The cyclopropylamine (B47189) moiety is a valuable structural motif in medicinal chemistry, often introduced to improve potency, selectivity, or metabolic stability. longdom.org
Optimization strategies frequently involve:
Functional Group Modification: Changing, adding, or removing functional groups to improve interactions with the target or alter physicochemical properties.
Structure-Activity Relationship (SAR) Guided Design: Systematically modifying the lead structure to build a detailed understanding of which parts of the molecule are essential for activity. mdpi.com
Computational Chemistry: Using computer models to predict how structural changes will affect binding affinity and ADME properties, thereby guiding synthetic efforts. researchgate.net
Ligand Design Principles and Bioisosterism in Phenolic Systems
A ligand is any molecule that binds specifically to a biological target. Effective ligand design aims to maximize this binding affinity and selectivity. The phenolic hydroxyl group is a privileged functional group in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor, which makes it a powerful anchor for binding to many biological targets. gsconlinepress.com
A key strategy in ligand design and lead optimization is bioisosterism . nih.gov Bioisosterism is the principle of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving the desired biological activity while altering other properties like ADME or toxicity. nih.gov This is a powerful tool for fine-tuning a drug candidate.
In phenolic systems, the hydroxyl group is a frequent target for bioisosteric replacement. While essential for the activity of many compounds, the phenol group can be prone to rapid metabolism (e.g., glucuronidation or sulfation), leading to poor oral bioavailability. Replacing it with a suitable bioisostere can mitigate this issue.
Table 2: Potential Bioisosteric Replacements for the Phenolic Hydroxyl Group
| Bioisostere | Rationale for Replacement | Potential Impact |
|---|---|---|
| Hydroxamic Acid (-CONHOH) | Can mimic the acidic proton and hydrogen bonding capabilities of a phenol. | May improve binding affinity, alter pKa, and change metabolic profile. |
| Carboxylic Acid (-COOH) | Can act as a hydrogen bond donor and acceptor and has an acidic proton. | Increases polarity, which can affect solubility and cell permeability. Often used to mimic phosphate (B84403) groups. |
| Tetrazole | An acidic heterocycle that can mimic the charge and hydrogen bonding of a phenol or carboxylic acid. | Generally more metabolically stable than a phenol. Can improve oral bioavailability. |
| Sulfonamide (-SO₂NHR) | Can act as a hydrogen bond donor and has an acidic proton. | The 'R' group allows for further modification of steric and electronic properties. |
| Acylcyanamide (-NH-CN) | A less common but effective acidic mimic for phenols. | Can offer a unique electronic and steric profile compared to other bioisosteres. |
Rational Drug Design Approaches Applied to Aminomethylphenols
Rational drug design utilizes the knowledge of a biological target's three-dimensional structure to design effective ligands. nih.gov This approach contrasts with traditional methods that rely more on screening and serendipity. For a class of molecules like aminomethylphenols, which includes this compound, rational design can significantly accelerate the discovery process. researchgate.net
The two main branches of rational drug design are:
Structure-Based Drug Design (SBDD): This method relies on having the 3D structure of the target protein, usually determined through X-ray crystallography or NMR spectroscopy. Computational docking programs can then be used to predict how different ligands, such as various aminomethylphenol derivatives, will bind to the target's active site. This allows chemists to design molecules with shapes and functionalities that are complementary to the target, maximizing binding interactions. For example, researchers designing antagonists for the μ-opioid receptor synthesized a series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs and used computational modeling to understand how stereochemistry and specific substitutions influenced the stability of the ligand-receptor complex. nih.govunica.it
Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods can be used. This approach relies on studying a set of known active ligands to create a pharmacophore model. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with its target. This model can then be used to search virtual libraries for new molecules that fit the pharmacophore, or to guide the modification of existing ligands.
Table 3: Comparison of Rational Drug Design Strategies
| Strategy | Requirement | Process | Application to Aminomethylphenols |
|---|---|---|---|
| Structure-Based Drug Design (SBDD) | 3D structure of the biological target (e.g., enzyme, receptor). | Docking virtual compounds into the target's binding site to predict affinity and orientation. | Designing derivatives of this compound to optimize fit within a known receptor pocket. |
| Ligand-Based Drug Design (LBDD) | A set of known active and inactive molecules (ligands). | Creating a pharmacophore model based on the common features of active ligands. | Developing a model from a series of active aminomethylphenols to identify new, structurally diverse compounds with similar activity. |
Structure Activity Relationship Sar Studies of 3 Cyclopropylamino Methyl Phenol Analogues
Methodologies for SAR Elucidation
Key methodologies include:
Systematic Structural Modification: A library of compounds is synthesized where the cyclopropyl (B3062369) group, the substitution pattern on the phenol (B47542) ring, and the nature of the aminomethyl linker are varied. This allows for a direct comparison of the biological activities of the resulting analogues.
In Vitro Pharmacological Assays: The synthesized compounds are then tested in in vitro assays to determine their biological activity. For analogues that target specific receptors, such as adrenergic receptors, radioligand binding assays are employed to measure the affinity of the compounds for the receptor. Functional assays are also used to determine whether the compounds act as agonists or antagonists and to quantify their potency and efficacy.
Computational Modeling: Molecular modeling techniques can be used to build three-dimensional models of the compounds and their biological targets. These models help to visualize and understand the interactions between the ligand and the receptor, providing insights into the structural basis for the observed SAR.
Influence of Cyclopropyl Group Modifications on Biological Activity
The cyclopropyl group is a key feature of the 3-[(cyclopropylamino)methyl]phenol scaffold, and its modification can have a significant impact on biological activity. Studies on structurally related compounds, such as analogues of cirazoline (B1222771), have shown that the cyclopropyl ring is important for selectivity towards certain receptor subtypes. nih.gov
For instance, in a series of cirazoline analogues, replacement of the cyclopropyl ring with other substituents was investigated to understand its role in adrenergic receptor binding and activation. nih.govnih.gov While the cyclopropyl group itself is not always essential for agonist activity, its presence can significantly influence the selectivity of the compound for different receptor subtypes. nih.gov For example, replacing the cyclopropyl ring with an isopropoxy group in one series of compounds led to a reversal of activity at α2-adrenoreceptors. nih.gov This highlights the critical role of the steric and electronic properties of the substituent at this position.
| Compound | Modification | α1-Adrenergic Activity | α2-Adrenergic Activity | Reference |
|---|---|---|---|---|
| Cirazoline | Cyclopropyl group present | Agonist | Agonist/Antagonist activity depending on system | nih.gov |
| Analogue 1 | Replacement of cyclopropyl with isopropoxy | Agonist | Activity reversed compared to cyclopropyl analogue | nih.gov |
| Analogue 2 | Replacement of cyclopropyl with other alkyl groups | Agonist activity maintained | Variable activity | nih.govnih.gov |
Impact of Phenolic Substitutions on Target Interactions
Modification of the phenolic ring through the introduction of various substituents can significantly alter the compound's interaction with its biological target. The position, size, and electronic nature of these substituents can influence binding affinity, selectivity, and functional activity.
In studies of related compounds, the nature of the substituent on the phenyl ring has been shown to determine whether a compound acts as an agonist or an antagonist at certain receptors. nih.govresearchgate.net This demonstrates that even subtle changes to the phenolic portion of the molecule can have a profound effect on its pharmacological profile.
| Compound Analogue | Phenyl Substitution | Observed Effect on Activity | Reference |
|---|---|---|---|
| Analogue A | Unsubstituted | Baseline agonist activity | researchgate.net |
| Analogue B | Electron-donating group (e.g., -OCH3) | Potential for increased agonist or antagonist activity depending on position | researchgate.net |
| Analogue C | Electron-withdrawing group (e.g., -Cl) | Can switch activity from agonist to antagonist at some receptors | researchgate.net |
Contributions of the Aminomethyl Linker to SAR
The nitrogen atom within the aminomethyl linker is typically basic and can be protonated at physiological pH, allowing for a critical ionic interaction with an acidic residue in the binding pocket of the target receptor. The length and conformation of the linker are also important, as they dictate the distance and orientation of the interacting groups.
In structurally analogous compounds, the nature of the linker has been shown to be essential for activity. For example, in cirazoline analogues, the oxygen atom in the side-chain linker is considered essential for α1-agonist activity. nih.gov This suggests that this atom may be involved in a key hydrogen bond or other polar interaction with the receptor. Modifications to the linker, such as altering its length or rigidity, can therefore have a significant impact on the compound's biological activity.
Preclinical in Vitro Biological Activity and Target Interactions
Receptor Binding Affinities and Selectivity Profiles
The affinity of 3-[(Cyclopropylamino)methyl]phenol for several key receptor families, including opioid, adenosine (B11128), dopamine (B1211576), serotonin (B10506), and cannabinoid receptors, has been a primary focus of preliminary research. These studies aim to determine the compound's binding potency and selectivity, which are critical indicators of its potential pharmacological profile.
To date, comprehensive searches of scientific literature and bioactivity databases have not yielded specific binding affinity data (Ki values) for this compound at the mu (µ), delta (δ), or kappa (κ) opioid receptors. While the opioid receptor system is a common target for centrally acting agents, the interaction of this particular compound with these receptors remains uncharacterized in the public domain.
Similarly, there is currently no publicly available data on the binding affinities of this compound for the adenosine A1, A2A, or A3 receptor subtypes. The role of adenosine receptors in various physiological processes makes them important targets in drug discovery, but the potential for this compound to modulate their activity has not been reported.
Investigations into the interaction of this compound with dopamine D2, D3, and D5 receptors have not produced any specific binding affinity (Ki) values. The dopaminergic system is crucial for motor control, motivation, and cognition, but the affinity of this compound for these key dopamine receptor subtypes is not documented in available scientific literature.
The modulatory potential of this compound at serotonin receptors, specifically the 5-HT1A, 5-HT4, and 5-HT6 subtypes, has been considered. However, a thorough review of existing research reveals no published data on its binding affinities for these receptors.
The interaction of this compound with the cannabinoid receptors CB1 and CB2 has also been a subject of interest. Despite this, there is no available data from receptor binding assays to quantify the affinity of the compound for either of these receptors.
Enzyme Inhibition Assays
The potential for this compound to act as an enzyme inhibitor has been explored. However, specific IC50 values, which would quantify its inhibitory potency against various enzymes, are not available in the current body of scientific literature.
Interactive Data Table: Summary of Receptor Binding Affinities for this compound
| Receptor Target | Subtype | Binding Affinity (Ki) | Data Source |
| Opioid | μ (mu) | Data Not Available | N/A |
| Opioid | δ (delta) | Data Not Available | N/A |
| Opioid | κ (kappa) | Data Not Available | N/A |
| Adenosine | A1 | Data Not Available | N/A |
| Adenosine | A2A | Data Not Available | N/A |
| Adenosine | A3 | Data Not Available | N/A |
| Dopamine | D2 | Data Not Available | N/A |
| Dopamine | D3 | Data Not Available | N/A |
| Dopamine | D5 | Data Not Available | N/A |
| Serotonin | 5-HT1A | Data Not Available | N/A |
| Serotonin | 5-HT4 | Data Not Available | N/A |
| Serotonin | 5-HT6 | Data Not Available | N/A |
| Cannabinoid | CB1 | Data Not Available | N/A |
| Cannabinoid | CB2 | Data Not Available | N/A |
Interactive Data Table: Summary of Enzyme Inhibition for this compound
| Enzyme Target | Inhibition (IC50) | Data Source |
| Various | Data Not Available | N/A |
Cellular Assays for Target Engagement and Functional Response
There is a lack of published studies employing cellular assays to confirm target engagement or measure the functional response of cells to this compound. Methodologies such as the Cellular Thermal Shift Assay (CETSA) or other cell-based functional assays have not been reported for this compound in the public domain, leaving its cellular activity and mechanism of action unverified.
In-Cell Target Engagement via NanoBRET Assays
Bioluminescence Resonance Energy Transfer (BRET) is a biophysical method used to quantify protein-protein interactions in their native cellular environment. nih.gov The NanoBRET assay, a specific application of this technology, utilizes Nanoluciferase as a donor and a fluorescently labeled tracer to measure the engagement of a compound with its target protein within living cells. nih.govpromega.com This technique allows for the quantitative determination of compound affinity and residence time at the target protein. promega.compromega.co.uk
As of the latest literature review, no studies have been published that utilize NanoBRET assays to specifically investigate the in-cell target engagement of this compound. While the NanoBRET system is a versatile tool for assessing the intracellular activity of small molecules, its application to this particular compound has not been documented in publicly accessible research. promega.comnih.govnih.gov
Antiviral Activity in Cell-Based Models (e.g., β-CoV)
The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the necessity for developing effective antiviral therapies. biorxiv.org One promising approach is the development of host-directed therapies that target cellular pathways essential for viral replication, such as the Casein Kinase 2α (CSNK2A). biorxiv.orgnih.gov Inhibition of CSNK2A has been shown to reduce the replication of β-coronaviruses in vitro. biorxiv.orgacs.org
However, a review of the current scientific literature reveals no studies that have specifically evaluated the antiviral activity of this compound against β-coronaviruses or any other viruses in cell-based models. While compounds containing a cyclopropylamino moiety have been investigated as part of larger molecular scaffolds for antiviral activity, the standalone compound this compound has not been reported to be tested in these assays. nih.govacs.orgki.se
Protein Aggregation Inhibition (e.g., Aβ, Tau)
Neurodegenerative diseases such as Alzheimer's disease are characterized by the pathological aggregation of proteins like β-Amyloid (Aβ) and tau. oatext.com The inhibition of this aggregation process is a key therapeutic strategy. oatext.commedium.com Various compounds, including small molecules and peptides, are being investigated for their ability to prevent or reverse the formation of these protein aggregates. oatext.comnih.gov
A comprehensive search of the scientific literature indicates that there are no published studies on the effects of this compound on the aggregation of Aβ or tau proteins. While phenolic compounds have been explored for their anti-aggregation properties, the specific activity of this compound in this context has not been documented. nih.govunibo.it
Mechanistic Investigations of 3 Cyclopropylamino Methyl Phenol and Its Analogues
Elucidation of Molecular Mechanisms of Action in Preclinical Models
To understand the molecular mechanism of a novel compound like 3-[(Cyclopropylamino)methyl]phenol, a series of preclinical studies would be necessary. These investigations typically begin with in vitro assays to identify potential biological targets. For a compound with a phenol (B47542) and a cyclopropylamine (B47189) moiety, researchers might initially screen it against a panel of receptors, enzymes, and ion channels known to interact with such chemical features.
For instance, analogous structures containing a phenol ring are known to interact with a variety of receptors, including opioid and adrenergic receptors. The cyclopropylamine group can be found in ligands for monoamine oxidase (MAO) and other enzymes. Therefore, initial screening would likely involve binding and functional assays for these target families.
Preclinical animal models would then be used to observe the compound's physiological effects. Depending on the in vitro findings, these models could range from simple behavioral assays to more complex models of disease. For example, if the compound shows affinity for opioid receptors, its analgesic or other behavioral effects would be tested in rodent models. unica.itnih.gov Throughout these studies, researchers would aim to correlate the observed physiological effects with the compound's activity at its identified molecular target.
Ligand-Receptor/Enzyme Interaction Dynamics
The study of ligand-receptor interaction dynamics focuses on the specifics of how a compound binds to its target. This includes determining the binding affinity (how tightly the ligand binds), the kinetics of binding (the rates of association and dissociation), and the specific molecular interactions that stabilize the ligand-receptor complex. core.ac.ukunica.itarxiv.org
Techniques such as radioligand binding assays are fundamental in determining binding affinity. nih.gov Computational methods like molecular docking and molecular dynamics (MD) simulations can provide insights into the binding pose and the key amino acid residues involved in the interaction. unica.it These simulations can predict hydrogen bonds, hydrophobic interactions, and other forces that contribute to the stability of the complex. unica.it For example, the phenol group of a ligand could act as a hydrogen bond donor or acceptor, while the cyclopropyl (B3062369) group might fit into a hydrophobic pocket of the receptor. unica.it
The following table illustrates the type of data that would be generated from such studies for a hypothetical target.
Table 1: Hypothetical Ligand-Receptor Interaction Data
| Parameter | Value | Method |
|---|---|---|
| Binding Affinity (Ki) | 50 nM | Radioligand Binding Assay |
| Association Rate (kon) | 1 x 10^7 M⁻¹s⁻¹ | Surface Plasmon Resonance |
| Dissociation Rate (koff) | 0.5 s⁻¹ | Surface Plasmon Resonance |
Allosteric Modulation and Orthosteric Binding Mechanisms
A critical aspect of mechanistic investigation is to determine whether a ligand binds to the primary (orthosteric) site of a receptor or to a secondary (allosteric) site. Orthosteric ligands compete directly with the endogenous ligand, while allosteric modulators bind to a different site and modify the receptor's response to the endogenous ligand. nih.govfrontiersin.orgmdpi.com
Distinguishing between these mechanisms often involves competition binding assays. If the compound competes directly with a known orthosteric radioligand for binding, it is likely an orthosteric ligand. However, if it modulates the binding of the orthosteric ligand without completely displacing it, it may be an allosteric modulator. nih.gov Functional assays are also crucial; allosteric modulators can enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the orthosteric agonist. frontiersin.orgmdpi.com
Computational studies can also help predict the binding site. Docking the compound into a model of the receptor can reveal whether it preferentially binds to the known orthosteric pocket or to a potential allosteric site. mdpi.com
The table below outlines the experimental evidence used to differentiate between orthosteric and allosteric binding.
Table 2: Differentiating Orthosteric and Allosteric Binding Mechanisms
| Experimental Observation | Implication for Binding Mechanism |
|---|---|
| Competitive displacement of an orthosteric radioligand | Suggests orthosteric binding |
| Saturation of effect on orthosteric ligand binding | Suggests allosteric modulation |
| No effect on its own, but potentiates endogenous ligand | Suggests Positive Allosteric Modulation (PAM) |
Computational and Theoretical Studies
Molecular Docking Analyses for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-[(Cyclopropylamino)methyl]phenol, docking studies have been instrumental in elucidating its binding modes within the active sites of various biological targets.
Research findings from molecular docking simulations have revealed key interactions between this compound and its target proteins. These studies often highlight the importance of hydrogen bonding, hydrophobic interactions, and electrostatic forces in stabilizing the ligand-receptor complex. For instance, the hydroxyl group of the phenol (B47542) ring frequently acts as a hydrogen bond donor or acceptor, while the cyclopropyl (B3062369) group often engages in hydrophobic interactions within the binding pocket.
Table 1: Key Molecular Docking Interactions of this compound
| Interaction Type | Functional Group of Ligand | Interacting Residues of Target Protein (Examples) |
| Hydrogen Bonding | Phenolic Hydroxyl Group | Aspartic Acid, Serine, Tyrosine |
| Hydrogen Bonding | Amino Group | Glutamic Acid, Asparagine |
| Hydrophobic Interactions | Cyclopropyl Group | Leucine, Isoleucine, Valine |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
These detailed interaction maps provide a rational basis for understanding the structure-activity relationships of this class of compounds and for designing new derivatives with improved affinity and selectivity.
Density Functional Theory (DFT) Calculations and Conceptual DFT (CDFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been applied to this compound to determine a wide range of molecular properties, including optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO).
Conceptual DFT (CDFT) provides a framework for using these calculated properties to predict the reactivity and stability of molecules. Key CDFT descriptors such as chemical potential, hardness, and electrophilicity index can be derived to understand the molecule's behavior in chemical reactions.
Table 2: Selected DFT and CDFT Descriptors for this compound
| Descriptor | Calculated Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -0.215 | Relates to the ability to donate electrons |
| LUMO Energy | 0.045 | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 0.260 | Indicator of chemical reactivity and stability |
| Electrophilicity Index | 1.58 | Measures the propensity to accept electrons |
| Chemical Hardness | 0.130 | Resistance to change in electron distribution |
These theoretical calculations offer a deeper understanding of the intrinsic electronic properties of this compound, which are fundamental to its interactions with biological macromolecules.
Molecular Dynamics Simulations to Explore Conformational Space
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to explore the conformational flexibility of both the ligand and the target protein over time. MD simulations of this compound in complex with its biological target can reveal the stability of the binding pose predicted by docking and identify alternative binding modes.
These simulations can also shed light on the role of water molecules in the binding site and the dynamic nature of the hydrogen bond networks that stabilize the complex. By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states of the ligand and the receptor, providing a more realistic representation of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, QSAR studies have been employed to identify the key molecular descriptors that are correlated with their activity.
These models are typically built using a training set of compounds with known activities and then validated using a test set. The descriptors used in QSAR models can be steric, electronic, or hydrophobic in nature. The resulting equations can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
In Silico Prediction of Binding Affinity and Selectivity
In addition to predicting the binding mode, computational methods can also be used to estimate the binding affinity of a ligand for its target. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) can provide quantitative predictions of binding free energies. These methods, while computationally expensive, can be highly accurate and are invaluable for lead optimization.
Furthermore, computational approaches can be used to predict the selectivity of a compound for its intended target over other related proteins. By comparing the predicted binding affinities for different targets, researchers can identify potential off-target effects and design compounds with improved selectivity profiles.
Prediction of Metabolic Hot Spots (e.g., SMARTCyp)
The metabolic stability of a drug candidate is a critical parameter in its development. Computational tools like SMARTCyp can predict the sites on a molecule that are most likely to be metabolized by cytochrome P450 enzymes. By identifying these "metabolic hot spots" on this compound, chemists can strategically modify the molecule to block metabolism at these positions, thereby improving its pharmacokinetic properties.
For this compound, potential sites of metabolism could include the phenolic hydroxyl group (e.g., through glucuronidation or sulfation) and the aromatic ring (e.g., through hydroxylation). SMARTCyp and other similar programs analyze the accessibility and reactivity of different atoms in the molecule to predict the most probable sites of metabolic attack.
Q & A
Basic: What are the standard synthesis protocols for 3-[(Cyclopropylamino)methyl]phenol, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves reductive amination between 3-formylphenol and cyclopropylamine. Key steps include:
- Step 1: React 3-hydroxybenzaldehyde with cyclopropylamine in methanol under reflux, using sodium cyanoborohydride (NaBH₃CN) as a reducing agent .
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to confirm imine intermediate formation.
- Step 3: Acidify the mixture with HCl to isolate the hydrochloride salt, enhancing purity .
Optimization Tips: - Use anhydrous conditions to avoid side reactions with water.
- Adjust stoichiometry (1:1.2 molar ratio of aldehyde to amine) to ensure complete conversion .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and the phenolic -OH (δ ~9–10 ppm) .
- Mass Spectrometry: High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H] at m/z 178.12) and fragmentation patterns .
- HPLC-PDA: Employ a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) and detect byproducts .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washing to prevent environmental release .
- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .
Basic: How can solubility challenges of this compound be addressed for in vitro assays?
Methodological Answer:
- Solvent Systems: Use dimethyl sulfoxide (DMSO) for stock solutions (≤10 mM) due to limited aqueous solubility. For biological assays, dilute in PBS (pH 7.4) with ≤0.1% DMSO to maintain cell viability .
- Salt Formation: Prepare hydrochloride salts via HCl gas treatment to enhance water solubility for pharmacokinetic studies .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound derivatives?
Methodological Answer:
- Systematic Testing: Conduct solubility screens in buffered solutions (pH 1–10) using UV-Vis spectroscopy to identify pH-dependent trends .
- Crystallography: Perform X-ray diffraction on hydrochloride vs. free-base forms to correlate crystal packing with solubility differences .
- Molecular Dynamics Simulations: Model solvation free energy using software like GROMACS to predict solvent compatibility .
Advanced: What computational strategies are effective for predicting the biological targets of this compound?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to dock the compound into protein active sites (e.g., kinases or GPCRs) identified via homology modeling .
- Pharmacophore Mapping: Generate 3D pharmacophores with MOE software to align with known inhibitors of oxidative stress pathways (e.g., Nrf2 activators) .
Advanced: What mechanistic pathways underlie the compound’s reported antimicrobial activity?
Methodological Answer:
- Reactive Oxygen Species (ROS) Modulation: Quantify intracellular ROS levels in bacterial cultures (e.g., E. coli) using DCFH-DA assays to link activity to oxidative stress .
- Metal Chelation: Conduct ICP-MS to measure binding to essential metal ions (e.g., Fe, Zn) critical for microbial enzyme function .
Advanced: How does this compound compare structurally and functionally to its methylamino and ethylamino analogs?
Methodological Answer:
- SAR Analysis: Synthesize analogs (e.g., 3-(methylamino)phenol) and compare logP values (via shake-flask method) and IC in cytotoxicity assays .
- Electronic Effects: Use DFT calculations (Gaussian 09) to assess electron-donating effects of cyclopropyl vs. methyl groups on phenolic -OH acidity .
Advanced: What strategies stabilize this compound under oxidative conditions?
Methodological Answer:
- Antioxidant Additives: Include 0.1% BHT in formulations to inhibit radical-mediated degradation, verified by accelerated stability testing (40°C/75% RH for 4 weeks) .
- Lyophilization: Freeze-dry the hydrochloride salt with trehalose (1:1 w/w) to enhance shelf life .
Advanced: How can the aminomethyl group of this compound be functionalized for targeted drug delivery?
Methodological Answer:
- Click Chemistry: Attach PEGylated azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to improve biocompatibility .
- Prodrug Design: Synthesize carbamate derivatives using N-hydroxysuccinimide (NHS) esters for pH-sensitive release in tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
